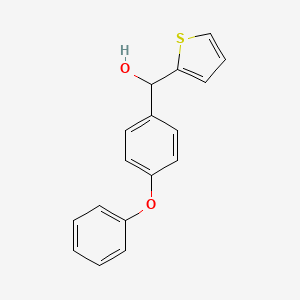

4-Phenoxyphenyl-(2-thienyl)methanol

CAS No.:

Cat. No.: VC13407287

Molecular Formula: C17H14O2S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O2S |

|---|---|

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | (4-phenoxyphenyl)-thiophen-2-ylmethanol |

| Standard InChI | InChI=1S/C17H14O2S/c18-17(16-7-4-12-20-16)13-8-10-15(11-9-13)19-14-5-2-1-3-6-14/h1-12,17-18H |

| Standard InChI Key | CFECNQWRZXBCLS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CS3)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CS3)O |

Introduction

4-Phenoxyphenyl-(2-thienyl)methanol is a chemical compound with the molecular formula C17H14O2S and a molecular weight of 282.36 g/mol . It is classified as a specialty material and has been listed under different CAS numbers, including 63113-56-4 and 944522-73-0, although the latter is associated with a discontinued product . This compound combines a phenoxyphenyl group with a thienyl group, both attached to a methanol backbone, making it a unique structure with potential applications in various fields.

Synthesis and Preparation

While specific synthesis methods for 4-Phenoxyphenyl-(2-thienyl)methanol are not detailed in the available literature, compounds with similar structures often involve reactions that combine aromatic rings with alcohols or thiophene derivatives. Typically, such syntheses might involve Grignard reactions, Friedel-Crafts acylations, or other cross-coupling reactions to form the desired carbon-carbon bonds.

Research Findings and Challenges

Currently, there is a lack of detailed research findings specifically on 4-Phenoxyphenyl-(2-thienyl)methanol. The compound's potential applications and biological activities remain speculative without direct experimental data. Challenges in studying this compound include the need for more comprehensive synthesis methods and biological assays to determine its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume